molecular formula C16H24ClN3O4 B2609703 4-(5-Chloro-2-methoxyanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid CAS No. 1026783-28-7

4-(5-Chloro-2-methoxyanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid

Cat. No.: B2609703
CAS No.: 1026783-28-7
M. Wt: 357.84
InChI Key: YCPSLARSSZYZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-2-methoxyanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C16H24ClN3O4 and its molecular weight is 357.84. The purity is usually 95%.
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Scientific Research Applications

  • Pesticide Analysis : One study focused on developing sensitive assays for detecting organophosphorous insecticides like fenthion in fruit samples. The study synthesized related haptens, leading to the creation of a competitive indirect enzyme-linked immunosorbent assay (ELISA) for pesticide determination. This work contributes to food safety and environmental monitoring (Zhang et al., 2008).

  • Pharmaceutical Research : Another study synthesized compounds related to the chemical for their potential anti-inflammatory, analgesic, antipyretic, and antiaggregating effects. These findings are significant in the development of new therapeutic agents (Menozzi et al., 1994).

  • Material Science Applications : The compound has been used to study the crystallization behavior of polymorphic mixtures, specifically a serotonin receptor blocker known as MPPO. Understanding the crystallization of polymorphs is crucial in material science and pharmaceuticals (Nakata et al., 2009).

  • Chemical Synthesis and Catalysis : Research on related chemical structures has led to the development of efficient synthetic routes for various compounds, contributing to advancements in organic chemistry and catalysis (McCombie et al., 1991).

  • Molecular Probes for Disease Diagnosis : A study synthesized a novel fluorescent probe for β-amyloids, which is crucial for Alzheimer’s disease diagnosis. This compound, related to the one , shows high binding affinities towards Aβ(1–40) aggregates, indicating its potential use in molecular diagnostics (Fa et al., 2015).

  • Green Chemistry and Corrosion Inhibition : Schiff's bases derived from lysine and aromatic aldehydes, related to the compound , have been evaluated as corrosion inhibitors for mild steel. This research contributes to the field of green chemistry and industrial applications (Gupta et al., 2016).

  • Organotin(IV) Derivatives for Medicinal Applications : Organotin (IV) derivatives of carboxylate ligand, related to the compound, have been explored for their antimicrobial and anticancer activities. This research is significant for the development of new drugs and treatment methods (Sirajuddin et al., 2019).

Properties

IUPAC Name

4-(5-chloro-2-methoxyanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O4/c1-20(2)8-4-7-18-13(16(22)23)10-15(21)19-12-9-11(17)5-6-14(12)24-3/h5-6,9,13,18H,4,7-8,10H2,1-3H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPSLARSSZYZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(CC(=O)NC1=C(C=CC(=C1)Cl)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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